molecular formula C16H17N5O3 B4035981 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B4035981
M. Wt: 327.34 g/mol
InChI Key: CTMPYEKWMCMGDL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a nitrophenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions One common method starts with the nitration of a phenyl ring to introduce the nitro group This is followed by the formation of the ethanone linkage through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted ethanone derivatives with different functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl-piperazinyl moiety can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propanone
  • 2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)butanone

Uniqueness

2-(4-Nitrophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15(12-13-2-4-14(5-3-13)21(23)24)19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMPYEKWMCMGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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